Methyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate
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Overview
Description
Methyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and an ester functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate typically involves the reaction of 5-methyl-2-pyridyl ketone with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyridine ring structure but differ in their functional groups and overall molecular architecture.
5,5’-Dimethyl-2,2’-bipyridyl: Another pyridine derivative with two pyridine rings connected by a single bond, differing in its substitution pattern and applications.
Uniqueness
Methyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate is unique due to its specific substitution pattern and the presence of both ester and ketone functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H11NO4 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 4-(5-methylpyridin-2-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C11H11NO4/c1-7-3-4-8(12-6-7)9(13)5-10(14)11(15)16-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
FTUXLWYGRSPQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)CC(=O)C(=O)OC |
Origin of Product |
United States |
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